molecular formula C10H11NO2S B1624371 Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate CAS No. 332099-42-0

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate

Cat. No.: B1624371
CAS No.: 332099-42-0
M. Wt: 209.27 g/mol
InChI Key: IVTSDPODKGCTGY-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate is a heterocyclic compound with the molecular formula C10H11NO2S. It is characterized by a thieno[3,2-B]pyrrole core structure, which is a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the desired product . Another method involves the reaction of 4H-thieno[3,2-B]pyrrole-5-carboxylic acid with ethanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thieno[3,2-B]pyrrole derivatives, and various substituted thieno[3,2-B]pyrrole compounds .

Scientific Research Applications

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C9H9NO2SC_9H_{9}NO_2S and a molecular weight of approximately 209.27 g/mol. The compound features a thieno[3,2-b]pyrrole ring system with an ethyl carboxylate group, contributing to its unique electronic properties and structural versatility .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno-Pyrrole Ring : This is achieved through cyclization reactions involving thiophene derivatives.
  • Carboxylation : The introduction of the carboxylate group is performed using standard esterification techniques.
  • Purification : The final product is purified using techniques such as column chromatography .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent .

Anticancer Activity

Recent investigations have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have reported that derivatives of thieno-pyrrole compounds can interfere with cancer cell signaling pathways, enhancing their anticancer potential .

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease processes. These interactions are crucial for understanding the compound's pharmacological profile and therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds. Below is a summary table highlighting key features:

Compound NameCAS NumberSimilarity IndexUnique Features
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate82782-85-20.97Lacks ethyl group; used in similar applications
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate238749-50-30.88Contains bromo substituent; potential for different reactivity
Methyl 3-acetamidothiophene-2-carboxylate22288-79-50.71Acetamido group introduces different pharmacological properties

This table illustrates the structural diversity among thieno-pyrrole derivatives and their varying biological activities.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound significantly reduced the viability of HeLa cells (cervical cancer) at concentrations above 50 µM within 24 hours. The study suggested that the compound induces apoptosis through caspase activation .

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanism of action and optimization for therapeutic use. Future research should focus on:

  • In vivo studies to evaluate efficacy and safety.
  • Structural modifications to enhance bioavailability and selectivity towards specific targets.
  • Exploration of combination therapies with existing antibiotics or anticancer agents to improve treatment outcomes.

Properties

IUPAC Name

ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-3-13-10(12)7-4-8-9(11-7)6(2)5-14-8/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTSDPODKGCTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470028
Record name ETHYL 3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-42-0
Record name Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332099-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methyl-thiophene-2-carbaldehyde (Detty, M. R.; Hays, D. S., Heterocycles, 40: 925-37 (1995)) was annulated according to Procedure H (aldehyde and azido-acetic acid ethyl ester added as ethanol solution (1.1 M of ester); reaction poured into cold saturated aqueous NH4Cl; after ether extractions, acrylate organic phase washed with water until aqueous phase was neutral; acrylate not purified).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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